Ethyl 2-iodo-4-methylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-iodo-4-methylthiazole-5-carboxylate is a chemical compound with the molecular formula C7H8INO2S . It is used for research purposes .
Synthesis Analysis
An efficient one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates from commercially available starting materials has been described . The synthesis starts from ethyl acetoacetate and N-bromosuccinimide (NBS) in dichloromethane to give the intermediate ethyl 2-bromo-3-oxobutanoate, which is then reacted with thiourea or its N-substituted derivatives .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H8INO2S . Unfortunately, the specific details about the linear structure formula and InChI Key are not available .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, it is known that 2-aminothiazoles, a related class of compounds, are significant in organic medicinal compounds and are used as starting materials for the synthesis of a diverse range of heterocyclic analogues .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a molecular weight of 297.11 . The boiling point is not specified .Scientific Research Applications
Antimicrobial Activities
Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have demonstrated notable antimicrobial activities. Specifically, derivatives have been synthesized and tested against bacterial strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as fungal strains including Candida albicans, Aspergillus niger, and Aspergillus clavatus. The structure-activity relationship of these molecules has been further elucidated through 3D QSAR analysis, shedding light on the significant potential of these derivatives in antimicrobial applications (Desai, Bhatt, & Joshi, 2019).
Synthesis and Modification
The ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid have been a starting point for the synthesis of various derivatives. Acylation and subsequent reactions have led to the production of diverse compounds, showcasing the versatility of this compound in synthetic chemistry (Dovlatyan et al., 2004).
Biothiols Detection
Certain derivatives of Ethyl 2-Iodo-4-Methylthiazole-5-Carboxylate have been employed as probes for the detection of biothiols. These biothiols, such as cysteine, homocysteine, and glutathione, are crucial in various physiological processes. For example, ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate (NL-AC) has been synthesized and used as a colorimetric and ratiometric fluorescent probe. This probe has shown to sensitively and selectively detect biothiols, offering promising applications in analytical chemistry and diagnostics (Wang et al., 2017).
Fluorescent Probing and Imaging
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (NL) derivatives have been synthesized and used as ratiometric fluorescent probes. These probes are particularly effective for the selective detection of cysteine and homocysteine, showcasing a significant increase in fluorescence intensity in their presence. Such attributes make these probes highly valuable for applications in bioimaging and analytical chemistry, further extending the utility of this compound in scientific research (Na et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-iodo-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPWCCSWHUVUGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)I)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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